molecular formula C14H19NO B1309143 4-N-heptyloxybenzonitrile CAS No. 29147-88-4

4-N-heptyloxybenzonitrile

Cat. No.: B1309143
CAS No.: 29147-88-4
M. Wt: 217.31 g/mol
InChI Key: IVYYVHKDOAVYRW-UHFFFAOYSA-N
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Description

4-N-Heptyloxybenzonitrile (CAS: 29147-88-4) is an organic compound featuring a benzonitrile core substituted with a heptyloxy group at the para position. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. This compound is primarily utilized in research and development, particularly in materials science and liquid crystal chemistry, due to its polar nitrile group and flexible alkoxy chain .

Properties

IUPAC Name

4-heptoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYVHKDOAVYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411789
Record name 4-N-heptyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29147-88-4
Record name 4-N-heptyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-heptyloxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-N-heptyloxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-N-heptyloxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-N-heptyloxybenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The heptyloxy group can affect the compound’s solubility and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Structural Analogs and Physical Properties

The following table compares 4-N-heptyloxybenzonitrile with key structural analogs, including alkoxy-substituted, cyclohexyl-substituted, and functionalized benzonitriles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 29147-88-4 C₁₄H₁₉NO 217.31 Heptyloxy chain, nitrile group
4-n-Hexyloxybenzonitrile - C₁₃H₁₇NO 203.28 Shorter alkoxy chain (hexyl)
4-(trans-4-Pentylcyclohexyl)benzonitrile - C₁₈H₂₅N 255.40 Cyclohexyl group, rigid structure
4-(2-Nitrophenoxy)benzonitrile 113344-23-3 C₁₃H₈N₂O₃ 240.21 Nitro functional group
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride - C₁₁H₁₄N₂O·HCl 236.71 Amino-ethoxy side chain, hydrochloride salt

Key Observations :

  • Alkoxy Chain Length : The heptyloxy chain in this compound provides greater hydrophobicity and flexibility compared to its hexyloxy analog, influencing its mesomorphic properties in liquid crystal applications .
  • Cyclohexyl Derivatives : Compounds like 4-(trans-4-Pentylcyclohexyl)benzonitrile exhibit higher molecular weights and rigid structures, enhancing thermal stability and mesophase ranges .
  • Functionalized Derivatives: The presence of nitro or amino-ethoxy groups (e.g., 4-(2-Nitrophenoxy)benzonitrile) introduces polarity and reactivity, expanding utility in pharmaceutical intermediates .

Biological Activity

4-N-heptyloxybenzonitrile, a compound belonging to the class of alkoxybenzonitriles, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_{15}H_{21}NO
  • Molecular Weight : 245.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds in the alkoxybenzonitrile class may exhibit:

  • Cholinesterase Inhibition : Similar compounds have shown potential as cholinesterase inhibitors, which are significant in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine, enhancing neurotransmission in the brain .
  • Antioxidant Properties : Some studies have indicated that derivatives of benzonitriles can act as antioxidants, reducing oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

Cholinesterase Inhibition

Research has demonstrated that certain derivatives of benzonitriles exhibit potent inhibitory effects on cholinesterases. The following table summarizes the inhibitory activity of various compounds related to this compound:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compoundTBDTBD
Compound A2.53.0
Compound B1.82.2

Note: TBD indicates that specific data for this compound is currently unavailable.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays. The results indicated that this compound significantly reduces reactive oxygen species (ROS) formation in neuronal cell lines, contributing to its neuroprotective effects.

Concentration (µM)ROS Inhibition (%)
1.2527%
2.523%
516%

These findings suggest that at lower concentrations, this compound effectively mitigates oxidative stress.

Case Studies and Research Findings

  • Neuroprotective Effects : A study involving SH-SY5Y neuronal cells demonstrated that treatment with this compound resulted in a significant increase in glutathione levels, a key antioxidant within cells. This increase correlates with reduced neurotoxicity and enhanced cell viability under oxidative stress conditions .
  • In Vivo Studies : Preliminary animal studies have indicated that administration of alkoxybenzonitriles can lead to improved cognitive function and reduced symptoms associated with neurodegenerative diseases. These studies highlight the potential therapeutic applications of compounds like this compound in treating Alzheimer's disease and other cognitive disorders.
  • Molecular Docking Studies : Computational modeling has shown that this compound fits well into the active site of AChE, suggesting a strong binding affinity that may explain its inhibitory effects on cholinesterase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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